molecular formula C18H20O2 B14357575 Ethyl 2,3-diphenylbutanoate CAS No. 93902-88-6

Ethyl 2,3-diphenylbutanoate

Cat. No.: B14357575
CAS No.: 93902-88-6
M. Wt: 268.3 g/mol
InChI Key: MPHDMYFGULPVHB-UHFFFAOYSA-N
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Description

Ethyl 2,3-diphenylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound is known for its unique structure, which includes two phenyl groups attached to a butanoate backbone. Its chemical formula is C18H20O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,3-diphenylbutanoate can be synthesized through various methods. One common method involves the Claisen condensation reaction, where ethyl phenylacetate reacts with benzyl bromide in the presence of a strong base like sodium amide . The reaction is typically carried out in an anhydrous environment to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Claisen condensation reactions. The process requires precise control of reaction conditions, including temperature, solvent choice, and the use of catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-diphenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2,3-diphenylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,3-diphenylbutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The phenyl groups may interact with aromatic receptors or enzymes, influencing biological processes .

Comparison with Similar Compounds

Uniqueness: Ethyl 2,3-diphenylbutanoate stands out due to its dual phenyl groups, which impart unique chemical and physical properties. This structural feature makes it more versatile in synthetic applications and potentially more active in biological systems compared to simpler esters .

Properties

CAS No.

93902-88-6

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

ethyl 2,3-diphenylbutanoate

InChI

InChI=1S/C18H20O2/c1-3-20-18(19)17(16-12-8-5-9-13-16)14(2)15-10-6-4-7-11-15/h4-14,17H,3H2,1-2H3

InChI Key

MPHDMYFGULPVHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(C)C2=CC=CC=C2

Origin of Product

United States

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